(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Description
Core Bicyclic Framework
The fundamental architecture of this compound is built upon the oxabicyclo[2.2.1]heptane scaffold, which represents a heteroanalogue of the well-characterized norbornane system. This bicyclic framework consists of a seven-membered bridge system where one carbon atom in the original norbornane structure has been replaced by an oxygen atom, creating the characteristic oxabicyclic architecture. The molecular formula of the compound is C₇H₉NO with a molecular weight of 123.15 grams per mole.
The structural foundation can be understood through comparison with the parent norbornane system, which features a cyclohexane ring with a methylene bridge connecting positions 1 and 4. In the oxabicyclo[2.2.1]heptane framework, this methylene bridge is replaced by an oxygen atom, fundamentally altering the electronic and geometric properties of the system. The InChI representation InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 provides a standardized description of the connectivity pattern within this bicyclic structure.
The SMILES notation C1CC2C(CC1O2)C#N clearly illustrates the ring connectivity and the positioning of the nitrile functional group. The bicyclic nature of this compound imparts significant conformational rigidity compared to open-chain analogues, which has profound implications for its chemical reactivity and potential biological activity. This rigidity arises from the bridged structure that locks the molecule into a specific three-dimensional conformation, limiting rotational freedom around key bonds.
The oxygen heteroatom introduces electronic effects that distinguish this system from purely carbocyclic analogues. The presence of the oxygen atom creates a localized dipole moment and influences the overall electronic distribution throughout the bicyclic framework. This heteroatom substitution also affects the bond lengths and angles within the system, as oxygen has different bonding characteristics compared to carbon, leading to variations in the geometric parameters of the ring system.
Stereochemical Configuration
The stereochemical designation (1S,2S,4R) defines the absolute configuration at three specific chiral centers within the bicyclic framework. This stereochemical specification is crucial for understanding the three-dimensional arrangement of atoms in space and directly impacts the compound's chemical and biological properties. The stereochemistry is intimately connected to the bridged nature of the bicyclic system, where the bridge constrains the molecule to adopt specific spatial arrangements.
The InChI key SOCKWJNQKNADLU-XVMARJQXSA-N provides a unique identifier that includes stereochemical information, distinguishing this specific stereoisomer from other possible configurations. The stereochemical configuration influences the compound's ability to interact with other chiral molecules and determines its behavior in asymmetric synthesis applications. Each chiral center contributes to the overall three-dimensional shape of the molecule, creating a specific spatial arrangement that can be recognized by enzymes or other chiral recognition elements.
The absolute configuration at position 1 (S) establishes the spatial arrangement around this carbon center, while the configuration at position 2 (S) defines the orientation of the carbonitrile substituent relative to the bicyclic framework. The configuration at position 4 (R) completes the stereochemical description and helps define the overall molecular geometry. These stereochemical designations follow the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning absolute configuration based on the priority of substituents.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| CAS Registry Number | 89937-59-7 | |
| InChI Key | SOCKWJNQKNADLU-XVMARJQXSA-N | |
| Stereochemical Centers | 3 (positions 1, 2, 4) |
The stereochemical integrity of this compound is maintained by the rigid bicyclic framework, which prevents interconversion between different stereoisomeric forms under normal conditions. This configurational stability makes the compound particularly valuable for studies requiring defined stereochemistry and for applications where stereochemical purity is essential.
Functional Group Reactivity
The carbonitrile functional group attached to the bicyclic framework exhibits characteristic reactivity patterns that are fundamental to nitrile chemistry while being influenced by the unique electronic environment of the oxabicyclic system. The nitrile group contains a carbon-nitrogen triple bond that serves as both an electrophilic and nucleophilic site, depending on the reaction conditions and reagents employed.
Hydrolysis reactions represent one of the most important transformations of the carbonitrile group, proceeding through well-established mechanisms under both acidic and basic conditions. Under acidic conditions, the hydrolysis mechanism begins with protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom and facilitates nucleophilic attack by water. This process ultimately converts the nitrile to a carboxylic acid through an amide intermediate, following the pathway: nitrile → protonated nitrile → imidic acid → amide → carboxylic acid.
Base-catalyzed hydrolysis follows a different mechanistic pathway, involving direct nucleophilic attack by hydroxide ion on the nitrile carbon atom. This reaction also proceeds through an amide intermediate but involves different protonation states and ultimately yields a carboxylate salt that can be converted to the free carboxylic acid upon acidification. The specific electronic environment created by the oxabicyclic framework may influence the reactivity of the nitrile group by affecting the electron density at the nitrile carbon.
Reduction reactions of the carbonitrile group provide another important avenue for synthetic transformation. Treatment with lithium aluminum hydride converts the nitrile to a primary amine through addition of hydride ions to the carbon-nitrogen triple bond. Milder reducing agents such as diisobutylaluminum hydride can selectively reduce the nitrile to an aldehyde, providing additional synthetic flexibility.
The nitrile group also participates in reactions with organometallic reagents, where Grignard reagents or organolithium compounds add to the carbon-nitrogen triple bond to form ketones after hydrolysis. These reactions demonstrate the versatility of the carbonitrile functional group and its utility in constructing more complex molecular architectures.
The combination of the rigid oxabicyclic framework with the reactive carbonitrile group creates a compound with defined three-dimensional structure and predictable reactivity patterns. This makes this compound particularly valuable for synthetic applications where both stereochemical control and functional group transformation are required. The conformational constraints imposed by the bicyclic system may also influence the selectivity of reactions involving the nitrile group, potentially leading to enhanced selectivity in certain transformations compared to acyclic analogues.
Properties
IUPAC Name |
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWJNQKNADLU-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Acrylonitrile to Furan
The initial key step is the [4+2] cycloaddition (Diels–Alder reaction) of acrylonitrile to furan, catalyzed by zinc chloride (ZnCl₂). This reaction yields 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a racemic mixture of exo and endo isomers in approximately a 1:1 ratio.
- Conditions: Catalytic ZnCl₂, typically at controlled temperature to favor cycloaddition.
- Outcome: Formation of the bicyclic nitrile with an unsaturated double bond at the 5-position.
This step is crucial for constructing the bicyclic framework with the nitrile substituent positioned correctly for further transformations.
Catalytic Hydrogenation of the Double Bond
The unsaturated bicyclic nitrile undergoes catalytic hydrogenation to reduce the double bond, yielding racemic 7-oxabicyclo[2.2.1]heptane-2-carbonitrile.
- Catalysts: Palladium on carbon (Pd/C) is commonly used.
- Solvent: Ethyl acetate or ethanol under an inert atmosphere (argon).
- Conditions: Hydrogen gas at ambient pressure, room temperature, typically 24 hours.
- Yield: High yields reported, e.g., 210.8 g product from 218 g starting material (approx. 97% yield).
This step saturates the bicyclic ring system, preserving the nitrile functionality and preparing the molecule for stereoselective modifications.
Hydrolysis to Carboxylic Acid
Subsequent hydrolysis of the nitrile group is performed under strongly basic conditions, usually with potassium hydroxide (KOH) in ethanol or water.
- Conditions: Reflux for about 1.5 hours, followed by stirring overnight at room temperature.
- Procedure: After hydrolysis, the reaction mixture is acidified to pH 1 with hydrochloric acid and extracted to isolate the exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
- Selectivity: Only the exo-carboxylic acid is formed, indicating stereoselective hydrolysis.
- Yield: Example yield of 113 g acid from 100 g nitrile substrate.
This step converts the nitrile to a carboxylic acid, which can be further derivatized.
Esterification of the Carboxylic Acid
The carboxylic acid intermediate can be esterified by conversion to acid chlorides followed by reaction with appropriate alcohols to form esters.
- Typical reagents: Thionyl chloride or oxalyl chloride for acid chloride formation.
- Alcohols: Hydroxyalkanes such as ethanol.
- Outcome: Formation of racemic exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid esters.
This step is often used to modify the compound for further applications or to improve solubility and handling.
Alternative Preparation via Epoxycyclohexanol Cyclization
An alternative route to related 7-oxabicyclo[2.2.1]heptane derivatives involves acid-catalyzed cyclization of cis-epoxycyclohexanol.
- Acid Catalysts: Strong mineral acids such as hydrochloric acid, sulfuric acid, or sulfonic acid resins (Amberlyst).
- Solvents: Inert solvents like toluene or cycloalkanes.
- Conditions: Mild temperatures (0–50 °C), often room temperature to 30 °C.
- Outcome: High-yield formation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes, which can be further functionalized to nitriles or other derivatives.
This method offers a stereoselective approach to related bicyclic systems but is less direct for the nitrile compound.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Diels–Alder cycloaddition | Acrylonitrile, furan, ZnCl₂ | Controlled temp, catalytic ZnCl₂ | 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (racemic exo/endo) | Formation of bicyclic nitrile precursor |
| 2 | Catalytic hydrogenation | Pd/C, H₂, ethyl acetate | Room temp, ambient pressure, 24 h | 7-oxabicyclo[2.2.1]heptane-2-carbonitrile (racemic) | Saturation of double bond |
| 3 | Base hydrolysis | KOH, ethanol or water | Reflux 1.5 h, stir overnight | exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | Selective hydrolysis to acid |
| 4 | Esterification | Acid chloride, alcohol | Standard esterification conditions | exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ester | Derivatization for further use |
| Alt. | Acid-catalyzed cyclization | cis-epoxycyclohexanol, HCl | 0–50 °C, inert solvent | 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane | Alternative route to bicyclic derivatives |
Research Findings and Practical Considerations
- The stereochemistry of the bicyclic system is controlled primarily during the cycloaddition and hydrogenation steps.
- The hydrolysis step is highly selective for the exo isomer, which is advantageous for obtaining pure stereoisomers.
- Catalysts such as Pd/C and acids like ZnCl₂ and HCl are critical for reaction efficiency and selectivity.
- The overall synthetic route is scalable and has been demonstrated at multi-gram scales with high yields and purity.
- Alternative methods involving epoxycyclohexanol provide access to hydroxy derivatives that can be converted to nitriles or other functional groups, expanding the synthetic utility of the bicyclic scaffold.
Data Summary of (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
| Property | Description |
|---|---|
| Molecular Formula | C7H9NO |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 1486473-01-1 |
| IUPAC Name | This compound |
| Synthesis Key Steps | Cycloaddition, hydrogenation, hydrolysis, esterification |
| Typical Catalysts | ZnCl₂, Pd/C, KOH |
| Typical Solvents | Ethyl acetate, ethanol, water, toluene |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile serves as a crucial building block for synthesizing more complex molecules and studying reaction mechanisms. Its rigid structure allows researchers to investigate stereochemical outcomes in reactions involving this compound.
Biology
The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It can interact with various molecular targets such as enzymes and receptors due to its specific binding capabilities. For instance, studies have shown its effectiveness as a thromboxane A2 antagonist, which plays a role in platelet aggregation and cardiovascular health .
Industry
In industrial applications, this compound is utilized in the production of specialized polymers and materials with unique properties. Its chemical stability and reactivity make it suitable for developing advanced materials in various sectors.
Case Study 1: Thromboxane A2 Antagonism
A series of interphenylene derivatives of the compound were evaluated for their thromboxane A2 antagonistic activity both in vitro and in vivo. The results indicated that modifications in the side chains significantly influenced potency, leading to the identification of a candidate (BMS-180,291) with promising clinical development potential due to its long duration of action against platelet aggregation .
Case Study 2: Synthesis of Solanoeclepin A
Research aimed at synthesizing solanoeclepin A highlighted the utility of the 7-oxabicyclo[2.2.1]heptane moiety derived from this compound. The study utilized a diastereoselective intramolecular Diels–Alder strategy to construct this substructure effectively .
Mechanism of Action
The mechanism by which (1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways and processes . The compound may act by inhibiting or activating certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile (CAS 3211-87-8)
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (CAS 1315366-09-6)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 38263-55-7)
7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile
- Structure : Replaces 7-oxa oxygen with a benzyl-substituted nitrogen (aza group).
- Molecular Formula : C₁₄H₁₆N₂
- Molecular Weight : 212.29 g/mol
- Key Differences: Nitrogen introduces basicity, enabling protonation at physiological pH.
Structural and Functional Impact on Properties
Electronic Effects
- The nitrile group in the target compound is strongly electron-withdrawing, activating the bicyclic framework for Diels-Alder reactions or nucleophilic additions. In contrast, the carboxylic acid derivative (CAS 38263-55-7) participates in acid-base chemistry .
- The 7-oxa oxygen increases ring strain and polarity compared to non-oxygenated analogues like CAS 3211-87-8, influencing solubility and reactivity .
Stereochemical Influence
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Group | Water Solubility |
|---|---|---|---|---|
| Target Compound | 123.15 | ~0.5 | Nitrile | Low |
| Bicyclo[2.2.1]heptane-2-carbonitrile | 121.18 | ~1.2 | Nitrile | Very Low |
| 1,4-Dimethyl derivative | 151.21 | ~1.8 | Nitrile | Very Low |
| Carboxylic Acid Derivative | 142.15 | ~0.2 | Carboxylic Acid | Moderate |
| 7-Aza-benzyl derivative | 212.29 | ~2.5 | Nitrile, Benzyl | Very Low |
Biological Activity
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H9NO
- Molecular Weight : 139.15 g/mol
- CAS Number : 12282088
- Structure : The compound features a bicyclic structure with a nitrile functional group.
1. Antimicrobial Activity
Research indicates that compounds with the bicyclo[2.2.1]heptane structure exhibit significant antimicrobial properties. A study highlighted that derivatives of this structure showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial potency is often attributed to the ability of these compounds to disrupt bacterial cell membranes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| This compound | Escherichia coli | 10 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
3. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, the compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Diastereoselective Intramolecular Diels–Alder Reaction : This method involves using chiral dienes and dienophiles to form the bicyclic structure selectively.
- McMurry Coupling : This reaction facilitates the formation of the bicyclic framework from simpler precursors.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several bicyclic compounds including this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited superior activity compared to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were tested on various cancer cell lines using MTT assays. The findings revealed that treatment with this compound resulted in significant cell death in MDA-MB-231 cells.
Q & A
Q. Basic
- NMR Analysis : Coupling constants (e.g., -values for bridgehead protons) and NOE correlations distinguish endo vs. exo configurations. For example, the (1S,2S,4R)-isomer exhibits distinct splitting patterns due to restricted rotation in the bicyclic framework .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration. A study on a related anhydride derivative confirmed stereochemistry via anisotropic displacement parameters and Flack x parameters .
Advanced Tip : Use dynamic NMR to study ring-flipping barriers in derivatives, which can inform conformational stability .
What computational methods predict the reactivity of the nitrile group in cyclization or nucleophilic addition reactions?
Q. Advanced
- DFT Calculations : Modeling the electron-withdrawing effect of the nitrile group reveals its role in stabilizing transition states during ring-opening or nucleophilic attacks. For example, the LUMO distribution at the nitrile carbon predicts susceptibility to Grignard or organozinc reagents .
- MD Simulations : Assess solvent effects on reactivity—polar aprotic solvents (e.g., DMF) enhance nitrile electrophilicity compared to non-polar media .
Contradiction Note : Experimental data may conflict with computational predictions due to unforeseen steric effects from the oxabicyclo framework. Validate with kinetic studies .
How can researchers address contradictions in stereochemical outcomes from enzymatic vs. chemical synthesis?
Q. Advanced
- Mechanistic Analysis : Enzymatic routes (e.g., SHC variants) favor specific transition states due to active-site constraints, while chemical catalysts (e.g., chiral Pd) may invert stereochemistry at certain positions .
- Cross-Validation : Combine HPLC chiral separation, circular dichroism (CD), and Mosher ester analysis to resolve discrepancies .
Case Study : SHC’s W169L variant produced (1S,2S,4R)-stereochemistry from (3R)-oxidosqualene, whereas chemical methods required extensive optimization to match enantiopurity .
What chromatographic techniques effectively separate diastereomers of oxabicycloheptane derivatives?
Q. Basic
- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Resolution improves with polar additives like trifluoroacetic acid .
- GC-MS : Suitable for volatile derivatives (e.g., methyl esters), with β-cyclodextrin columns achieving baseline separation of endo/exo isomers .
Advanced Tip : Simulate retention times using molecular docking software to optimize column selection .
How does the oxabicyclo[2.2.1]heptane scaffold influence biological activity in medicinal chemistry?
Q. Advanced
- Conformational Rigidity : The bicyclic core restricts rotation, enhancing binding affinity to targets like GPCRs or enzymes. For example, derivatives with this scaffold show activity as kinase inhibitors or antimicrobial agents .
- Metabolic Stability : The nitrile group resists hydrolysis in vivo, making it a bioisostere for carboxylic acids in prodrug design .
Data Insight : A metabolite study identified a hydroxylated derivative with anti-inflammatory properties, highlighting the scaffold’s versatility .
What are best practices for characterizing this compound using X-ray crystallography?
Q. Methodological
- Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain high-quality crystals.
- Data Collection : Resolve disorder in the oxabicyclo ring by collecting data at low temperature (100 K) and refining with SHELXL .
- Validation : Check for twinning and use PLATON’s ADDSYM to confirm space group assignments .
Reference : A 2012 study successfully resolved the structure of a related anhydride derivative, confirming (1S,2S,4R)-stereochemistry via X-ray .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
